molecular formula C15H15NO B1604906 4-methyl-N-(4-methylphenyl)benzamide CAS No. 6876-66-0

4-methyl-N-(4-methylphenyl)benzamide

Cat. No. B1604906
CAS RN: 6876-66-0
M. Wt: 225.28 g/mol
InChI Key: IYSZSRMLCQIVAJ-UHFFFAOYSA-N
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Patent
US05364912

Procedure details

p-Methylbenzoic acid (95.31 grams, 0.70 mole), sodium ethoxide catalyst (0.2144 gram, 0.225% wt. of the p-methylbenzoic acid used) and N,N'-dimethylacetamide (575 grams) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere at 35° C. to provide a solution. p-Methylphenyl isocyanate (97.87 grams, 0.735 mole) is added over a two minute period inducing an exotherm to 40° C. At this time, heating of the reactor commences and a 160° C. temperature is achieved 52 minutes later. After three hours at the 160° C. reaction temperature, the reactor is cooled to 30° C. the the contents poured into deionized water (3.50 liters). A precipitated white crystalline product is recovered by filtration of the aqueous slurry then dried in a vacuum oven at 80° C. and 5 mm Hg for fifteen hours. The dry product and methanol (700 milliliters) are stirred together with heating to provide a solution at 63° C. After cooling the methanol solution to 4° C. for fourteen hours, a white crystalline product is filtered off and dried at 70° C. and 5 mm Hg in a vacuum oven to a constant weight of 135.6 grams. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product confirms the product structure of 4,4'-dimethylbenzanilide (amide carbonyl absorbance at 1649 cm-1 and amide N--H stretching absorbance at 3349 and 3290 (shoulder) cm-1.
Quantity
95.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N'-dimethylacetamide
Quantity
575 g
Type
reactant
Reaction Step Three
Quantity
97.87 g
Type
reactant
Reaction Step Four
Name
Quantity
3.5 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([N:18]=C=O)=[CH:14][CH:13]=1.O>[O-]CC.[Na+].CO>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:18][C:15]2[CH:16]=[CH:17][C:12]([CH3:11])=[CH:13][CH:14]=2)=[O:8])=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
95.31 g
Type
reactant
Smiles
CC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(=O)O)C=C1
Step Three
Name
N,N'-dimethylacetamide
Quantity
575 g
Type
reactant
Smiles
Step Four
Name
Quantity
97.87 g
Type
reactant
Smiles
CC1=CC=C(C=C1)N=C=O
Step Five
Name
Quantity
3.5 L
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]CC.[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere at 35° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to a reactor
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
to provide a solution
CUSTOM
Type
CUSTOM
Details
to 40° C
TEMPERATURE
Type
TEMPERATURE
Details
At this time, heating of the reactor commences and a 160° C. temperature
CUSTOM
Type
CUSTOM
Details
After three hours at the 160° C. reaction temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reactor is cooled to 30° C. the the contents
FILTRATION
Type
FILTRATION
Details
A precipitated white crystalline product is recovered by filtration of the aqueous slurry
CUSTOM
Type
CUSTOM
Details
then dried in a vacuum oven at 80° C.
WAIT
Type
WAIT
Details
5 mm Hg for fifteen hours
STIRRING
Type
STIRRING
Details
The dry product and methanol (700 milliliters) are stirred together
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
to provide a solution at 63° C
FILTRATION
Type
FILTRATION
Details
a white crystalline product is filtered off
CUSTOM
Type
CUSTOM
Details
dried at 70° C.

Outcomes

Product
Details
Reaction Time
52 min
Name
Type
Smiles
CC1=CC=C(C(=O)NC2=CC=C(C=C2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.